
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol is a specialized organosilicon compound. It is known for its unique structure, which includes both acetic acid and trimethylsilyl groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol typically involves the reaction of 8-trimethylsilyloct-7-yne-1,5-diol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product. Advanced techniques like chromatography and distillation are commonly used in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;8-trimethylsilyloct-7-yne-1,5-diol include other organosilicon compounds with trimethylsilyl groups, such as:
- Trimethylsilylacetylene
- Trimethylsilylpropyne
- Trimethylsilylbutyne
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and trimethylsilyl groups, which imparts distinctive chemical properties and reactivity. This makes it particularly useful in specific applications where both functionalities are required .
Eigenschaften
CAS-Nummer |
645615-12-9 |
|---|---|
Molekularformel |
C15H30O6Si |
Molekulargewicht |
334.48 g/mol |
IUPAC-Name |
acetic acid;8-trimethylsilyloct-7-yne-1,5-diol |
InChI |
InChI=1S/C11H22O2Si.2C2H4O2/c1-14(2,3)10-6-8-11(13)7-4-5-9-12;2*1-2(3)4/h11-13H,4-5,7-9H2,1-3H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
ALQCKPWMEWBBNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C[Si](C)(C)C#CCC(CCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
methanone](/img/structure/B12608714.png)
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
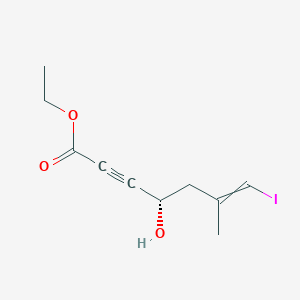
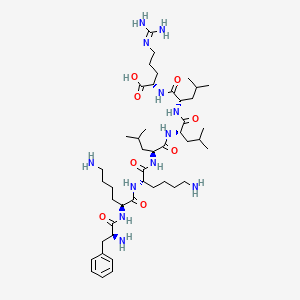
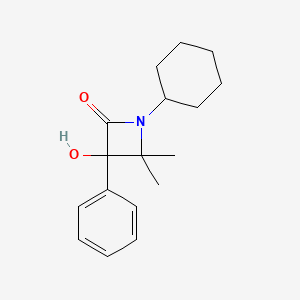
![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
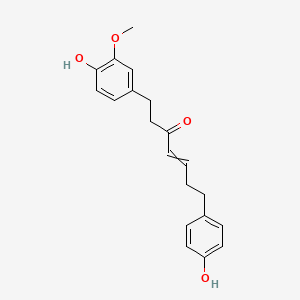
![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)
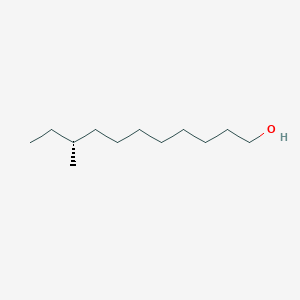

![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
